molecular formula C7H6ClN3 B2940355 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 71139-94-1

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B2940355
CAS RN: 71139-94-1
M. Wt: 167.6
InChI Key: KGIPMUQPJGNQOT-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds is known for their wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a tandem reaction using enaminonitriles and benzohydrazides. This process includes a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine” has been confirmed by IR, 1H-NMR, MS and elemental analysis . The InChI code for this compound is 1S/C6H5ClN4/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4H2 .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .


Physical And Chemical Properties Analysis

The compound “2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine” has a molecular weight of 168.59 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its biological activities. It’s a part of the [1,2,4]triazolo[1,5-a]pyrimidines class, which shows promise in antibacterial, antifungal, antiviral, antiparasitic, and anticancer domains . These compounds are synthetic and have been the focus of research due to their remarkable biological activities.

Agriculture

In the agricultural sector, derivatives of [1,2,4]triazolo[1,5-a]pyridine are explored for their herbicidal and antifungal properties . They are considered important for the development of new agrochemicals that can help in protecting crops from various diseases.

Biochemistry

Biochemically, the compound serves as a versatile linker to several metals, and its interactions with biological systems have been extensively studied . This makes it valuable for understanding and manipulating biochemical pathways and reactions.

Pharmacology

Pharmacologically, [1,2,4]triazolo[1,5-a]pyrimidines are investigated for their potential therapeutic applications against disorders such as dyslipidemia, coronary heart disease, and diabetes . Their role as bioisosteric analogs to purines allows them to interact with various biological targets.

Material Science

In material science, [1,2,4]triazolo[1,5-a]pyridine derivatives are employed as novel electron acceptors in the construction of deep-blue bipolar fluorescent emitters . This application is crucial for the development of new materials with specific optical properties.

Chemical Synthesis

Lastly, in chemical synthesis, this compound is used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields.

Safety and Hazards

While specific safety and hazard information for “2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is not available in the search results, it’s important to note that any handling of this compound should be done with appropriate safety measures due to its potential biological activities .

properties

IUPAC Name

2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIPMUQPJGNQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-aminopyridin-2(1H)-iminium-2,4,6-trimethylbenzenesulfonate (crude product from the previous step) and sodium hydroxide (NaOH) (0.55 g, 13.8 mmol) in EtOH (30 mL) was stirred at 60° C. for 1 h, then methyl 2-chloroacetate (1.12 g, 10.4 mmol) was added. The reaction mixture was refluxed for 4 h, then the solvent was removed. The product was purified by silica gel column chromatography (eluting with 20% v/v EtOAc in PE) to give the title compound (512 mg, yield: 29%, 2 steps). ESI MS: m/z 168 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Yield
29%

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